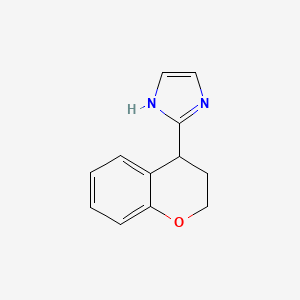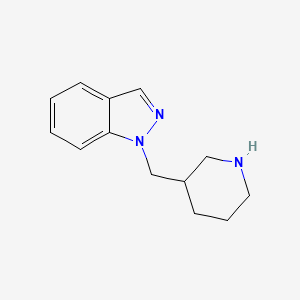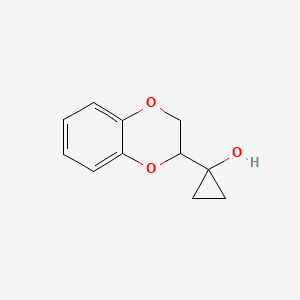
2-(1-hydroxycyclobutyl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Hydroxycyclobutyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a cyclobutyl ring and a hydroxy group attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2-(1-hydroxycyclobutyl)-2-methylpropanoic acid involves the Reformatsky reaction. This reaction typically starts with ethyl bromoacetate and cyclobutanone in the presence of zinc and trimethylchlorosilane in diethyl ether. The reaction mixture is refluxed and then cooled with ice, followed by the addition of ammonia to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and scale-up techniques can be applied to produce this compound in larger quantities, following similar reaction conditions as described in laboratory-scale syntheses.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Hydroxycyclobutyl)-2-methylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or carboxylic acid, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological pathways and enzyme interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 2-(1-hydroxycyclobutyl)-2-methylpropanoic acid involves its interaction with molecular targets and pathways within biological systems. The hydroxy group and cyclobutyl ring play crucial roles in its reactivity and interactions with enzymes and receptors. Detailed studies on its mechanism of action are limited, but it is believed to modulate specific biochemical pathways through its structural features .
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Hydroxycyclobutyl)acetic acid: This compound shares the cyclobutyl ring and hydroxy group but differs in the acetic acid backbone.
2-(1-Hydroxycyclopropyl)propanoic acid: Similar structure with a cyclopropyl ring instead of a cyclobutyl ring.
Uniqueness
2-(1-Hydroxycyclobutyl)-2-methylpropanoic acid is unique due to its specific combination of a cyclobutyl ring and a hydroxy group attached to a propanoic acid backbone. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
IUPAC Name |
2-(1-hydroxycyclobutyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-7(2,6(9)10)8(11)4-3-5-8/h11H,3-5H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLHHQAPFFBQOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)C1(CCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B6615134.png)





![[5-(propan-2-yl)-1-benzothiophen-2-yl]boronic acid](/img/structure/B6615184.png)






